ditrans,polycis-Dolichol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

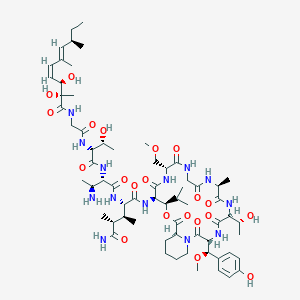

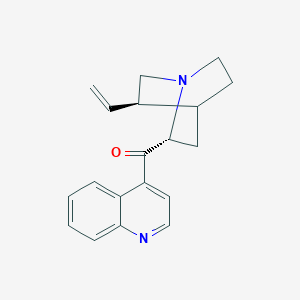

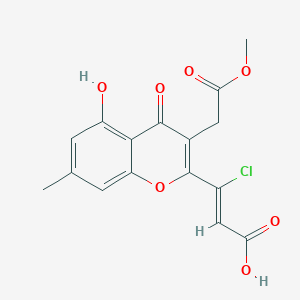

Dolichol is any one of a group of prenol derivatives made up of varying numbers of cis-linked isoprene units, terminating in an alpha-saturated isoprenoid group containing an alcohol functional group, with the three isoprene units at the distal end trans-linked. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an isoprenoid and a polyprenol.

Scientific Research Applications

Dolichol: A Curriculum Cognitionis

- Overview : Dolichols were first identified about 30 years ago while examining animal tissues for a precursor to the polyisoprenoid side chain of ubiquinone. Found in all eukaryotic organisms, dolichols play a role in protein N-glycosylation, acting as cofactors. Their concentration is a controlling factor in protein N-glycosylation, influenced by dolichol kinase and dolichol phosphate phosphatase activities. Several diseases involve aberrations in these pathways (Hemming, 1992).

Metabolomics Profiling in Plasmodium falciparum

- Key Findings : This study on Plasmodium falciparum revealed active de novo biosynthesis of dolichols. It observed a distinctive dolichol profile across different developmental stages of the parasite, suggesting variations in cis-polyisoprenoid biosynthesis. The research confirmed the presence of an active cis-prenyltransferase and a polyprenol reductase, indicating that polyprenols might substitute dolichols in biological functions when dolichol synthesis is impaired (Zimbres et al., 2019).

Distribution, Metabolism, and Function

- Insights : This paper discusses the distribution, metabolism, and functions of dolichol and polyprenols. It highlights the presence of dolichol in various forms across species and its involvement in glycosylation. Advances in lipid methodology have facilitated better understanding of these compounds, suggesting their limited involvement in glycosylation despite their abundance in cells (Rip et al., 1985).

Dolichol Biosynthesis Defects

- Application in Disease Understanding : Dolichol plays a critical role as a lipid carrier in N-linked protein glycosylation. This review discusses metabolic disorders related to defects in dolichol biosynthesis, providing insights into the functions of this lipid class in human health (Cantagrel & Lefeber, 2011).

Research on Dolichol Isolation

- Methodological Advances : A new method was developed for isolating single polyprenols or dolichols from isoprenoid alcohols using high-performance liquid chromatography. This method is significant for projects requiring pure polyprenols or dolichols (Carlson et al., 2000).

Dolichol's Role in Membrane Fluidity

- Biophysical Effects : This study examined dolichol's effects on the structure and fluidity of model membranes, suggesting that dolichol destabilizes certain bilayer structures and promotes the formation of hexagonal II phase in membranes (Valtersson et al., 1985).

Dolichol as a Radical Scavenger

- Antioxidant Properties : Research indicates that dolichol may act as a radical scavenger, protecting cell membranes from oxidative stress. Its levels increase with age, and it potentially interacts with other molecules to form a free-radical-transfer chain (Bergamini et al., 2004).

properties

Product Name |

ditrans,polycis-Dolichol |

|---|---|

Molecular Formula |

C25H44O |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

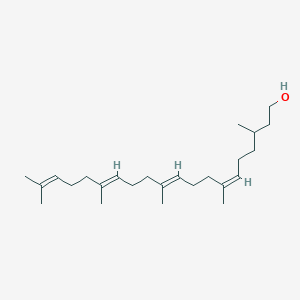

(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-ol |

InChI |

InChI=1S/C25H44O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,25-26H,7-10,12,14,16,18-20H2,1-6H3/b22-13+,23-15+,24-17- |

InChI Key |

KLGBTYNAYAZPFD-QOLULZROSA-N |

Isomeric SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)

![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)

![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)